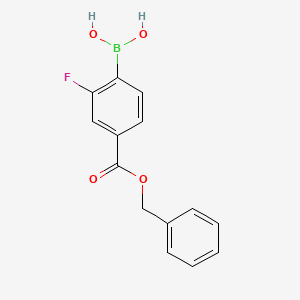

N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of (4-((Benzyloxy)carbonyl)-2-fluorophenyl)boronic acid is the palladium (II) complex . This compound is used as an organoboron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of carbon-carbon bonds .

Pharmacokinetics

Its use in the sm coupling reaction suggests that it is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This reaction is widely applied in organic synthesis, contributing to the creation of a variety of complex organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID typically involves the following steps:

Protection of the Amino Group: The amino group of 4-amino-2-fluorophenylboronic acid is protected using benzyloxycarbonyl chloride (CBZ-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Industrial methods may also include continuous flow synthesis and automated purification systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The CBZ protecting group can be removed through hydrogenation or other reduction methods.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Boronic esters or anhydrides.

Reduction: 4-amino-2-fluorophenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Comparación Con Compuestos Similares

4-AMINO-2-FLUOROPHENYLBORONIC ACID: Lacks the CBZ protecting group, making it less stable and selective.

N-CBZ-4-AMINO-2-CHLOROPHENYLBORONIC ACID: Contains a chlorine atom instead of fluorine, resulting in different reactivity and binding properties.

N-CBZ-4-AMINO-2-METHYLPHENYLBORONIC ACID: Contains a methyl group, affecting its steric and electronic properties.

Uniqueness: N-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID is unique due to the presence of both the CBZ protecting group and the fluorine atom. This combination provides enhanced stability, selectivity, and reactivity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

N-CBZ-4-amino-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a carbobenzyloxy (Cbz) protected amino group and a fluorine atom positioned on the phenyl ring. These characteristics enable diverse interactions with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C14H12BFO4

- CAS Number : 874290-59-2

- Molecular Weight : 273.05 g/mol

The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which is crucial for enzyme inhibition and interactions with biomolecules. The fluorine substitution may enhance the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability .

This compound functions primarily through its interaction with specific biological targets. The compound exhibits potential as an inhibitor of certain enzymes, particularly those involved in cancer and infectious diseases.

Enzyme Inhibition

- Target Enzymes : The compound is believed to interact with metallo-β-lactamases (MBLs), which are critical in antibiotic resistance mechanisms. Studies have shown that boronic acids can inhibit MBLs effectively, making them valuable in combating resistant bacterial strains .

- Binding Mechanism : The binding of this compound to MBLs involves the formation of a tetrahedral intermediate that mimics the enzyme's natural substrate, thereby disrupting its catalytic activity .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various pathogens. Its effectiveness as an MBL inhibitor suggests its potential use in restoring the efficacy of β-lactam antibiotics against resistant strains of bacteria such as E. coli and K. pneumoniae.

| Pathogen | Inhibition Concentration (IC50) | Mechanism |

|---|---|---|

| E. coli | < 1 µM | MBL inhibition |

| K. pneumoniae | < 1 µM | MBL inhibition |

Anti-Cancer Activity

The compound's structural features also suggest potential anti-cancer activity. Boronic acids have been implicated in the modulation of cellular pathways that control cell proliferation and apoptosis.

- Cell Cycle Arrest : In vitro studies have indicated that compounds similar to this compound can induce cell cycle arrest, particularly at the G2/M phase, leading to increased apoptotic cell death in cancer cell lines.

- Clonogenicity Reduction : The ability to reduce clonogenic survival in cancer cells has been documented, indicating its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids, including this compound:

- Study on Metallo-β-lactamase Inhibition : A study demonstrated that derivatives of boronic acids, including N-CBZ compounds, exhibited potent inhibition against clinically relevant MBLs, showing promise for developing new antibiotics .

- Cancer Cell Line Studies : Research involving various cancer cell lines has shown that boronic acids can effectively induce apoptosis and inhibit tumor growth through multiple pathways, including caspase activation and cell cycle regulation.

Propiedades

IUPAC Name |

(2-fluoro-4-phenylmethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BFO4/c16-13-8-11(6-7-12(13)15(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOERPIDBVIPDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857188 | |

| Record name | {4-[(Benzyloxy)carbonyl]-2-fluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-59-2 | |

| Record name | {4-[(Benzyloxy)carbonyl]-2-fluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.